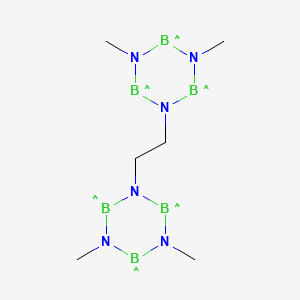![molecular formula C8H6F3N3O B14646950 6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol CAS No. 55989-29-2](/img/structure/B14646950.png)
6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol is a heterocyclic compound that features both imidazole and pyridine rings. The presence of a trifluoromethyl group and a hydroxyl group makes this compound particularly interesting for various chemical and biological applications. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the nucleophilic substitution of pyridine N-oxides with trimethylsilyl cyanide, followed by further reactions to introduce the trifluoromethyl group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness. The Suzuki–Miyaura coupling is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce a wide range of functional groups.
Scientific Research Applications
6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with proteins, thereby modulating their activity . This interaction can inhibit or activate various biological pathways, depending on the target.
Comparison with Similar Compounds
2-(Trifluoromethyl)pyridin-4-ol: Similar in structure but lacks the imidazole ring.
4-Trifluoromethyl-pyridin-3-ol: Another similar compound with a different position of the trifluoromethyl group.
Uniqueness: 6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol is unique due to the presence of both imidazole and pyridine rings, along with the trifluoromethyl and hydroxyl groups. This combination of functional groups and ring structures provides it with distinct chemical and biological properties, making it a versatile compound in various fields of research.
Properties
CAS No. |
55989-29-2 |
|---|---|
Molecular Formula |
C8H6F3N3O |
Molecular Weight |
217.15 g/mol |
IUPAC Name |
1-hydroxy-6-methyl-2-(trifluoromethyl)imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H6F3N3O/c1-4-2-5-6(12-3-4)13-7(14(5)15)8(9,10)11/h2-3,15H,1H3 |
InChI Key |
ARHKPKIYLRBLGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C1)N=C(N2O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate](/img/structure/B14646884.png)



![1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14646902.png)

![[(2-Ethenylphenyl)methyl]phosphonic acid](/img/structure/B14646912.png)
![4-[1-(Pyridin-4-yl)ethenyl]morpholine](/img/structure/B14646917.png)

![3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine](/img/structure/B14646934.png)
![Furo[3,4-b]oxepin-5,6(2H,8H)-dione, 3,4-dihydro-8-methyl-](/img/structure/B14646939.png)

![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tripropylstannane)](/img/structure/B14646949.png)
![1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14646956.png)
